![molecular formula C26H38ClN3O2 B14289610 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride CAS No. 119251-12-6](/img/structure/B14289610.png)
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ring, a dodecylamino group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a reaction between pyridine and an appropriate alkylating agent.
Introduction of the Dodecylamino Group: The dodecylamino group is introduced through a nucleophilic substitution reaction, where a dodecylamine reacts with an intermediate compound containing a leaving group.
Addition of the Phenylcarbamoyl Group: The phenylcarbamoyl group is added via a reaction between an isocyanate and an amine group on the intermediate compound.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the phenylcarbamoyl group, converting it to an amine.
Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Dodecylamino)-2-oxoethyl]pyridinium chloride
- 3-(Dimethylcarbamoyl)-1-[2-(dodecylamino)-2-oxoethyl]pyridinium
Uniqueness
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
119251-12-6 |
|---|---|
Molecular Formula |
C26H38ClN3O2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-[2-(dodecylamino)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C26H37N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-14-19-27-25(30)22-29-20-15-16-23(21-29)26(31)28-24-17-12-11-13-18-24;/h11-13,15-18,20-21H,2-10,14,19,22H2,1H3,(H-,27,28,30,31);1H |
InChI Key |
WRDWITYIDDNBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



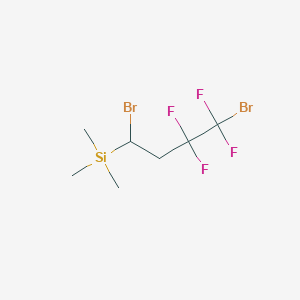

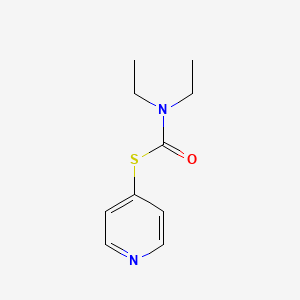
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
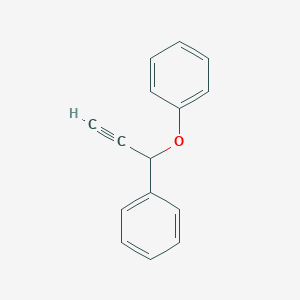
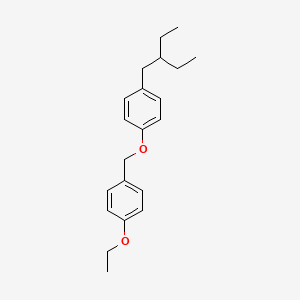
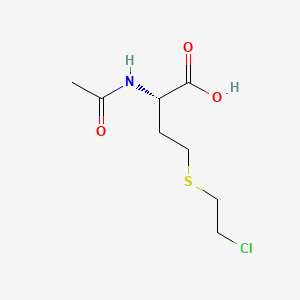
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
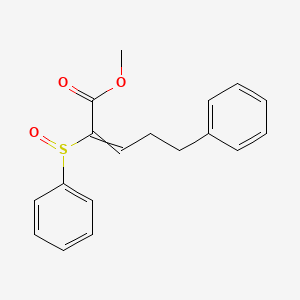
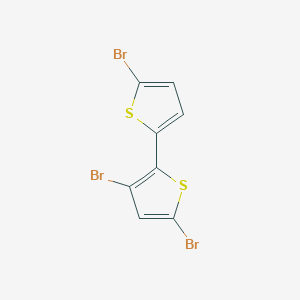
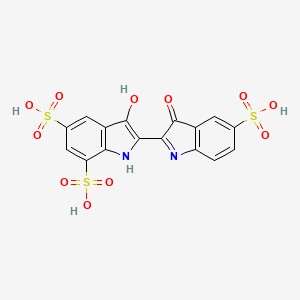
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
